molecular formula C7H14O B3058890 2-Methylhexanal CAS No. 925-54-2

2-Methylhexanal

Cat. No.: B3058890
CAS No.: 925-54-2
M. Wt: 114.19 g/mol
InChI Key: BHVGMUDWABJNRC-UHFFFAOYSA-N
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Description

2-Methylhexanal is an organic compound with the molecular formula C7H14O. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a methyl group attached to the second carbon of a hexane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylhexanal can be synthesized through various methods. One common approach involves the oxidation of 2-methylhexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically takes place under controlled conditions to prevent over-oxidation to the corresponding carboxylic acid .

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1-hexene. This process involves the addition of a formyl group (CHO) to the terminal carbon of 1-hexene in the presence of a rhodium or cobalt catalyst, followed by hydrogenation to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methylhexanal undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to 2-methylhexanoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to 2-methylhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophilic Addition: It can react with nucleophiles like Grignard reagents to form secondary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Nucleophilic Addition: Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed:

Scientific Research Applications

2-Methylhexanal has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methylhexanal involves its reactivity as an aldehyde. It can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of various products. The carbonyl group is the primary site of reactivity, and its interactions with nucleophiles, oxidizing agents, and reducing agents define the compound’s chemical behavior .

Comparison with Similar Compounds

    Hexanal: Similar structure but lacks the methyl group on the second carbon.

    2-Methylpentanal: Similar structure but has one less carbon in the chain.

    2-Methylheptanal: Similar structure but has one more carbon in the chain.

Uniqueness: 2-Methylhexanal is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the methyl group on the second carbon influences its boiling point, solubility, and reactivity compared to other aldehydes .

Properties

IUPAC Name

2-methylhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVGMUDWABJNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862473
Record name 2-Methylhexanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-54-2, 72590-78-4
Record name 2-Methylhexanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925-54-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylhexanal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylhexanal
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHYLHEXANAL
Source FDA Global Substance Registration System (GSRS)
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Record name (±)-2-Methylhexanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-methylhexanal formed and what are its primary applications in research?

A1: this compound is often synthesized as a product of the hydroformylation reaction of 1-hexene. This reaction, typically catalyzed by rhodium complexes with various ligands, can yield both heptanal (the linear product) and this compound (the branched product). [, , ] Research focuses on optimizing reaction conditions and catalyst design to control the selectivity towards the desired aldehyde. [, , ]

Q2: What factors influence the selectivity of the hydroformylation reaction towards this compound?

A2: The choice of ligands, solvents, and reaction conditions significantly impacts the ratio of heptanal to this compound produced. For instance, researchers found that using fluorinated phosphine ligands like diphenyl(pentafluorophenyl)phosphine in supercritical carbon dioxide as a solvent favored the formation of aldehydes while reducing undesirable isomerization side reactions. [] Additionally, the type of phosphine ligand used can influence the linear to branched aldehyde ratio (n/iso ratio), although not as dramatically as other factors. []

Q3: Are there alternative synthetic routes to this compound beyond hydroformylation?

A3: Yes, one study explored the reaction of acrolein oxime with butyllithium, yielding a mixture of products including this compound oxime. [] This method highlights a different approach to synthesizing the compound, albeit with lower selectivity compared to hydroformylation.

Q4: Beyond its synthesis, has this compound been used in other research contexts?

A4: While the provided research primarily focuses on its synthesis, the presence of this compound oxime in the acrolein oxime/butyllithium reaction suggests potential applications in organic synthesis or as a building block for more complex molecules. [] Further research is needed to explore these potential applications.

Q5: What is the significance of researching alternative synthetic routes and applications for this compound?

A5: Exploring alternative synthesis methods could lead to more efficient and environmentally friendly production of this compound. [] Additionally, identifying new applications for this compound could unlock its potential in diverse fields, ranging from material science to pharmaceuticals.

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